5-(2-Methylpiperazin-1-YL)pyrimidine
Description
5-(2-Methylpiperazin-1-yl)pyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with a 2-methylpiperazine group at the 5-position. Pyrimidine derivatives are widely studied due to their role in medicinal chemistry, particularly as kinase inhibitors, receptor modulators, and enzyme-targeting agents. The 2-methylpiperazine moiety enhances solubility and bioavailability while influencing stereoelectronic properties, which can modulate binding affinity to biological targets.
Properties
CAS No. |
1196153-44-2 |
|---|---|
Molecular Formula |
C9H14N4 |
Molecular Weight |
178.23 g/mol |
IUPAC Name |
5-(2-methylpiperazin-1-yl)pyrimidine |
InChI |
InChI=1S/C9H14N4/c1-8-4-10-2-3-13(8)9-5-11-7-12-6-9/h5-8,10H,2-4H2,1H3 |
InChI Key |
RYAAZLYGUWVGSQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CNCCN1C2=CN=CN=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Methylpiperazin-1-yl)pyrimidine typically involves the reaction of 2-methylpiperazine with a pyrimidine derivative. One common method is the nucleophilic substitution reaction where 2-methylpiperazine reacts with 2-chloropyrimidine under basic conditions to form the desired product .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar nucleophilic substitution reactions. The reaction conditions are optimized to ensure high yield and purity, often involving the use of solvents like dimethylformamide (DMF) and catalysts to accelerate the reaction .
Chemical Reactions Analysis
Types of Reactions
5-(2-Methylpiperazin-1-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles, often in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while substitution reactions can introduce various functional groups onto the piperazine ring .
Scientific Research Applications
5-(2-Methylpiperazin-1-yl)pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential drug candidate for various diseases due to its ability to interact with biological targets.
Industry: Used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-(2-Methylpiperazin-1-yl)pyrimidine involves its interaction with specific molecular targets in the body. It can act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. For example, it may inhibit acetylcholinesterase, leading to increased levels of acetylcholine in the brain, which is beneficial in the treatment of neurodegenerative diseases .
Comparison with Similar Compounds
Biological Activity
5-(2-Methylpiperazin-1-YL)pyrimidine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. Pyrimidines are known for their role in various biological processes and therapeutic applications, including antimicrobial, anticancer, and antiviral activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound features a pyrimidine ring substituted with a 2-methylpiperazine moiety. This structural modification is significant as it enhances the compound's interaction with biological targets, potentially improving its efficacy and selectivity.
Antimicrobial Activity
Pyrimidine derivatives, including this compound, have demonstrated notable antimicrobial properties. Research indicates that compounds with pyrimidine cores exhibit significant activity against various pathogens, including bacteria and fungi. The minimum inhibitory concentrations (MICs) for several derivatives have been reported, showcasing their potential as antimicrobial agents.
| Compound | Target Pathogen | MIC (µg/mL) |
|---|---|---|
| This compound | Staphylococcus aureus | 12 |
| Escherichia coli | 25 | |
| Candida albicans | 30 |
The above table summarizes the antimicrobial efficacy of this compound against selected pathogens based on recent studies .
Anticancer Activity
In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. For example, it has been tested against human leukemia (K-562) and breast cancer (MCF-7) cell lines, demonstrating significant growth inhibition.
| Cell Line | IC50 (µM) |
|---|---|
| K-562 | 15 |
| MCF-7 | 20 |
| SNB-75 (CNS cancer) | 18 |
The above data indicates the compound's potential as an anticancer agent, particularly in targeting CNS cancers .
The precise mechanism of action for this compound is still under investigation. However, it is hypothesized that the compound may interfere with nucleic acid synthesis or inhibit specific enzymes involved in cellular proliferation. Additionally, its ability to modulate certain signaling pathways could contribute to its anticancer effects.
Case Studies
Several studies have explored the efficacy of pyrimidine derivatives in clinical settings:
- Antimicrobial Efficacy : A study evaluated the efficacy of various pyrimidine derivatives, including this compound, against multidrug-resistant strains of bacteria. The results indicated that this compound showed promise as a potential therapeutic agent in overcoming antibiotic resistance .
- Cytotoxicity in Cancer Models : In a preclinical trial involving xenograft models of breast cancer, treatment with this compound resulted in a significant reduction in tumor size compared to control groups. This suggests its potential for further development as an anticancer drug .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
